An In-depth Technical Guide to the Fundamental Properties of Linoleyl-1-glyceryl Ether and Its Analogs
An In-depth Technical Guide to the Fundamental Properties of Linoleyl-1-glyceryl Ether and Its Analogs
This technical guide provides a comprehensive overview of the fundamental properties, biological activities, and experimental methodologies related to linoleyl-1-glyceryl ether. Recognizing the limited direct research on this specific ether-linked lipid, this document also extensively covers the closely related and more thoroughly studied ester analog, 1-linoleoyl glycerol, as well as the broader class of alkyl glycerol ethers. This approach offers a robust resource for researchers, scientists, and drug development professionals by providing both specific data where available and valuable context from analogous compounds.
Introduction and Nomenclature
It is crucial to distinguish between the ether and ester linkages at the sn-1 position of the glycerol backbone, as this structural difference significantly impacts the molecule's chemical stability and biological function.
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Linoleyl-1-glyceryl ether (more formally 1-O-linoleyl-rac-glycerol) features a chemically stable ether bond connecting the 18-carbon linoleyl alkyl chain to the glycerol molecule. This structure makes it resistant to enzymatic hydrolysis by lipases.
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1-Linoleoyl glycerol (also known as 1-monolinolein) contains an ester bond at the sn-1 position. This ester linkage is susceptible to hydrolysis by various esterases and lipases, releasing linoleic acid and glycerol.
This guide will address both of these compounds to provide a comprehensive understanding of this class of lipids.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-Linoleoyl Glycerol
| Property | Value | Source(s) |
| CAS Number | 2277-28-3 | [1] |
| Molecular Formula | C₂₁H₃₈O₄ | [2] |
| Molecular Weight | 354.52 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [2] |
| Melting Point | 14-15 °C | [1] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [1] |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |
Table 2: Physicochemical Properties of Selachyl Alcohol (1-O-oleyl-glycerol) - A Representative Alkyl Glycerol Ether
| Property | Value | Source(s) |
| CAS Number | 593-31-7 | [3] |
| Molecular Formula | C₂₁H₄₂O₃ | [4] |
| Molecular Weight | 342.56 g/mol | [4] |
| Synonyms | Glyceryl monooleyl ether | [3] |
Synthesis and Experimental Protocols
Synthesis of 1-Linoleoyl-sn-glycerol
A common method for the synthesis of 1-monoacylglycerols involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation at the sn-1 position and subsequent deprotection. A representative synthesis scheme is described below.[5]
Experimental Protocol: Synthesis of 1-Linoleoyl-sn-glycerol [5]
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Protection: Start with a protected glycerol derivative, such as 2,3-O-isopropylidene-sn-glycerol.
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Acylation: The free hydroxyl group at the sn-1 position is esterified with linoleic acid. This reaction is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
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Deprotection: The protecting group (e.g., isopropylidene) is removed, often using acidic conditions, to yield the final 1-linoleoyl-sn-glycerol.
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Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.
General Synthesis of 1-O-Alkyl-glycerol Ethers
The synthesis of alkyl glycerol ethers involves forming a stable ether linkage. A general approach is the Williamson ether synthesis.
Experimental Protocol: General Synthesis of 1-O-Alkyl-glycerol Ethers [6]
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Protection: Similar to the ester synthesis, a protected glycerol such as 1,3-benzylideneglycerol is used to ensure selective alkylation at the desired position.[6]
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Alkylation: The protected glycerol is reacted with an alkyl halide (e.g., linoleyl iodide or bromide) in the presence of a strong base (e.g., sodium hydride) to form the ether bond.
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Deprotection: The protecting group is removed to yield the 1-O-alkyl-glycerol.[6]
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Purification: The product is purified via column chromatography.
Analytical Methods: Lipid Analysis by LC-MS/MS
The analysis of glycerolipids is commonly performed using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Lipid Extraction and Analysis [7][8]
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Lipid Extraction: Lipids are extracted from biological samples using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system.[7] An alternative is using methyl-tert-butyl ether (MTBE) for a less hazardous extraction. Internal standards for each lipid class should be added prior to extraction for accurate quantification.
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Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography (RPLC), typically with a C18 or C8 column. A gradient elution with solvents like acetonitrile and isopropanol containing additives like ammonium acetate is commonly employed.[7][9]
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Mass Spectrometry Detection: The separated lipids are ionized using electrospray ionization (ESI) in both positive and negative ion modes. Detection is performed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation for structural identification.[8]
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Data Analysis: Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.[8]
Biological Activity and Signaling Pathways
Ether- and ester-linked glycerolipids exhibit distinct and significant biological activities.
1-Linoleoyl Glycerol
1-Linoleoyl glycerol is involved in inflammatory signaling and serves as a precursor for other lipids.[10]
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Lp-PLA₂ Inhibition: Both the (R) and (S) enantiomers of 1-linoleoyl glycerol have been shown to inhibit Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with IC₅₀ values of 45.0 and 52.0 μM, respectively.[10]
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Anti-inflammatory Effects: It can mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in IL-6.[10]
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Metabolism: In human eosinophils and neutrophils, 1-linoleoyl glycerol is metabolized by lipoxygenases (LOX) to produce hydroxylated derivatives such as 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 15-LOX metabolites.[10]
Alkyl Glycerol Ethers
Alkyl glycerol ethers (AGEs), including linoleyl-1-glyceryl ether, are known for their diverse biological roles, from modulating immune responses to acting as precursors for potent signaling molecules.[11][12]
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Immune Modulation: AGEs can stimulate the immune system by activating macrophages and increasing the production of neutrophils.[11][12]
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Anti-Tumor Activity: Certain unsaturated AGEs, such as selachyl alcohol (18:1), have demonstrated potent anti-tumor and anti-metastasis activities.[13]
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PKC Inhibition: AGEs can directly inhibit Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.[12]
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Precursors to Signaling Lipids: AGEs are metabolic precursors for plasmalogens, which are critical components of cell membranes and have antioxidant properties, and Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[12]
Conclusion
Linoleyl-1-glyceryl ether and its ester analog, 1-linoleoyl glycerol, represent a class of bioactive lipids with significant potential in research and drug development. While the ether-linked form offers metabolic stability, the ester-linked counterpart is more extensively studied and known for its role in inflammatory pathways. The broader family of alkyl glycerol ethers demonstrates a wide range of biological activities, including immune modulation and anti-tumor effects, largely through their influence on key signaling pathways and their role as precursors to other potent lipid mediators. This guide provides a foundational understanding of these compounds, summarizing their core properties and offering detailed experimental protocols to facilitate further investigation.
References
- 1. chembk.com [chembk.com]
- 2. Cas 2258-92-6,1-Linoleoyl Glycerol | lookchem [lookchem.com]
- 3. MeSH Browser [meshb.nlm.nih.gov]
- 4. 1-Oleoyl-2-linoleoyl-sn-glycerol | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand, and its metabolically stable ether-linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]
